molecular formula C15H13F3N2O B1398417 3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde CAS No. 1299607-62-7

3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde

Cat. No. B1398417
M. Wt: 294.27 g/mol
InChI Key: QMZHNNFJQYTASK-UHFFFAOYSA-N
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Description

Synthesis Analysis

This compound is used in diverse scientific research. Its unique properties make it invaluable in fields like medicinal chemistry, organic synthesis, and material science.


Molecular Structure Analysis

The molecular formula of this compound is C14H13F3N2O. It is a pyridine derivative.


Chemical Reactions Analysis

This compound is a versatile chemical compound used in diverse scientific research. Its unique properties make it invaluable in fields like medicinal chemistry, organic synthesis, and material science.


Physical And Chemical Properties Analysis

The molecular weight of this compound is 282.26 g/mol. The predicted boiling point is 495.8±55.0 °C and the predicted density is 1.22±0.1 g/cm3 .

Scientific Research Applications

Heterocyclic Chemistry and Ligand Complexes

A study by Boča, Jameson, and Linert (2011) explores the chemistry and properties of compounds related to 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine. This review highlights the synthesis, properties, and complex compounds of these ligands, noting their spectroscopic properties, structures, magnetic properties, biological, and electrochemical activity. This work suggests areas for further investigation, including the exploration of unknown analogues that may have potential scientific research applications (Boča, Jameson, & Linert, 2011).

Fluorinated Compounds and Environmental Safety

Wang et al. (2019) review the sources, multimedia distribution, and health risks of novel fluorinated alternatives, including PFAS compounds. The study emphasizes the need for new compounds to replace PFASs due to their persistence, bioaccumulation, and toxicity. This review documents the concentrations of PFAS alternatives in various environmental media and human tissues, highlighting the systemic multiple organ toxicities of these novel fluorinated alternatives and calling for further toxicological studies (Wang et al., 2019).

Optoelectronic Materials

Lipunova, Nosova, Charushin, and Chupakhin (2018) discuss the application of quinazolines and pyrimidines in optoelectronic materials. Their review covers the synthesis and application of these derivatives in electronic devices, highlighting their importance in the creation of novel materials for organic light-emitting diodes (OLEDs), image sensors, and other optoelectronic applications. This study underscores the potential of incorporating quinazoline and pyrimidine fragments into π-extended conjugated systems for the development of advanced optoelectronic materials (Lipunova et al., 2018).

Synthesis of Heterocycles

Mishra, Nair, and Baire (2022) review the synthesis of pyridines and quinolines using propargylic alcohols, demonstrating the diverse possibilities these alcohols provide in developing novel synthetic strategies for constructing these important heterocyclic systems. Their comprehensive coverage of the literature from 2005 to 2021 provides valuable insights into the advancements in this area, offering a solid foundation for future research in the synthesis of pyridines, quinolines, and isoquinolines (Mishra, Nair, & Baire, 2022).

properties

IUPAC Name

3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2O/c1-20(2)14-8-12(15(16,17)18)7-13(19-14)11-5-3-4-10(6-11)9-21/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMZHNNFJQYTASK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=CC(=N1)C2=CC=CC(=C2)C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001169928
Record name 3-[6-(Dimethylamino)-4-(trifluoromethyl)-2-pyridinyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001169928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde

CAS RN

1299607-62-7
Record name 3-[6-(Dimethylamino)-4-(trifluoromethyl)-2-pyridinyl]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1299607-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[6-(Dimethylamino)-4-(trifluoromethyl)-2-pyridinyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001169928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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